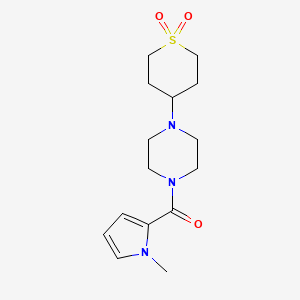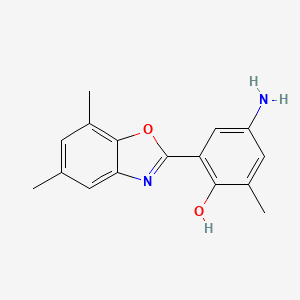
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antagonistic Activity on Cannabinoid Receptors
Research has shown compounds with structural similarity engaging in antagonistic activities at cannabinoid receptors, exemplified by SR141716A, an inverse agonist at the human cannabinoid CB1 receptor. This highlights a potential application in studying cannabinoid receptor pathways and the development of treatments for conditions modulated by these receptors (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Histamine H3 Receptor Antagonists
Compounds featuring heterocyclic cores and piperazine derivatives have been explored for their high affinity and selectivity as antagonists at the human histamine H(3) receptor. This suggests potential applications in treating neurological disorders, underscoring the importance of heterocyclic and piperazine structures in medicinal chemistry (Swanson et al., 2009).
TRPV4 Antagonists for Pain Treatment
A novel series of derivatives were identified as selective TRPV4 channel antagonists, demonstrating an analgesic effect in models of induced hyperalgesia. This suggests the potential application of related compounds in the development of new pain management therapies (Tsuno et al., 2017).
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These findings suggest that compounds with complex heterocyclic structures can be potent COX-2 inhibitors and may offer therapeutic benefits in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Dipeptidyl Peptidase IV Inhibitors for Diabetes
A potent and selective dipeptidyl peptidase IV inhibitor with a piperazine derivative showed high oral bioavailability and low plasma protein binding, highlighting its potential as a new treatment for type 2 diabetes (Ammirati et al., 2009).
Eigenschaften
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-16-6-2-3-14(16)15(19)18-9-7-17(8-10-18)13-4-11-22(20,21)12-5-13/h2-3,6,13H,4-5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZDGPRKXHRQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2587180.png)



![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2587190.png)
![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)
![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)
